molecular formula C26H56N2O6S B12792959 Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate CAS No. 68957-51-7

Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate

Cat. No.: B12792959
CAS No.: 68957-51-7
M. Wt: 524.8 g/mol
InChI Key: HLQNAPRAEZTSLD-UHFFFAOYSA-N
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Description

Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate (CAS 67952-48-1) is a quaternary ammonium compound with a complex structure featuring a stearoylamino (C₁₈ fatty acid amide) group, two hydroxyethyl moieties, and an ethyl sulphate counterion. Its molecular formula is C₄₄H₉₀N₂O₇S, and it functions primarily as a cationic surfactant due to its amphiphilic nature. The stearoyl chain provides hydrophobic properties, while the quaternary ammonium and sulphate groups enhance water solubility, making it effective in emulsification and surface tension reduction .

This compound is synthesized via alkylation of tertiary amines with diethyl sulphate, a common method for producing quaternary ammonium ethosulphate salts, as noted in IARC reports on alkylating agents . Applications include use in personal care products (e.g., conditioners, shampoos) for its antistatic and conditioning properties, as well as in industrial formulations requiring stable cationic surfactants.

Properties

CAS No.

68957-51-7

Molecular Formula

C26H56N2O6S

Molecular Weight

524.8 g/mol

IUPAC Name

ethyl hydrogen sulfate;N-[2-[ethyl(2-hydroxyethyl)amino]ethyl]octadecanamide

InChI

InChI=1S/C24H50N2O2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25-20-21-26(4-2)22-23-27;1-2-6-7(3,4)5/h27H,3-23H2,1-2H3,(H,25,28);2H2,1H3,(H,3,4,5)

InChI Key

HLQNAPRAEZTSLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CCO.CCOS(=O)(=O)O

Related CAS

68784-88-3
68957-51-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate typically involves multiple steps. One common method includes the reaction of stearoyl chloride with ethylenediamine to form N-(2-aminoethyl)stearamide. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in N-(2-(2-hydroxyethylamino)ethyl)stearamide. Finally, this compound is quaternized with ethyl sulfate to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific reaction times to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The stearoylamino group can be reduced to form primary amines.

    Substitution: The ethyl ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.

    Medicine: Studied for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its emulsifying properties.

Mechanism of Action

The mechanism of action of Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate with structurally and functionally analogous quaternary ammonium surfactants:

Compound Name Key Structural Features Molecular Formula Molecular Weight Applications Safety/Regulatory Notes
This compound Stearoylamino, hydroxyethyl, ethyl sulphate counterion C₄₄H₉₀N₂O₇S 815.34 g/mol Personal care (conditioning agents), industrial surfactants Limited toxicological data; handle with standard PPE
Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate Stearoylamino, three hydroxyethyl groups, nitrate counterion C₂₆H₅₄N₄O₅ 522.74 g/mol Cosmetics, antimicrobial formulations Nitrate counterion may pose oxidative hazards
Methyl Bis[Ethyl (Palmate)]-2-Hydroxyethyl Ammonium Methyl Sulphate Palm oil-derived fatty acid esters, methyl sulphate counterion Not reported Not reported Eco-friendly detergents, hair care Marketed as "high-quality" with broad compatibility
(2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulphate Cyanoethyl substitution, stearoylamino, ethyl sulphate counterion C₂₉H₅₉N₃O₆S 606.92 g/mol Niche industrial surfactants, textile processing Cyanoethyl group may increase toxicity concerns
Bis(2-hydroxyethyl)methylammonium methyl sulphate Two hydroxyethyl groups, methyl sulphate counterion C₈H₂₀N₂O₅S 256.32 g/mol Laboratory reagents, small-scale emulsifiers Well-characterized; low environmental persistence

Structural and Functional Differences

Backbone and Counterions: The stearoylamino group in the target compound enhances hydrophobicity compared to analogues with shorter chains (e.g., methyl or palm-based esters) . Substituting ethyl sulphate with nitrate () or methyl sulphate () alters solubility and ionic strength, impacting formulation stability.

Compounds with multiple hydroxyethyl groups (e.g., ) exhibit higher water solubility, favoring use in aqueous cosmetic formulations.

Molecular Weight and Performance :

  • Higher molecular weight (e.g., 815.34 g/mol for the target compound vs. 256.32 g/mol for ) correlates with stronger film-forming and conditioning properties in hair care products .

Market and Application Trends

  • The target compound’s niche lies in high-performance conditioners , whereas palm-based analogues () dominate eco-friendly markets.
  • Nitrate derivatives () are preferred in antimicrobial products but face restrictions due to oxidative byproducts.

Biological Activity

Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate, also known by its CAS number 68957-51-7, is a quaternary ammonium compound that exhibits significant biological activity. This article explores its biological properties, including antimicrobial, antiviral, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C26_{26}H56_{56}N2_2O6_6S
  • Molecular Weight : 524.798 g/mol
  • LogP : 7.425 (indicating high lipophilicity)

These properties suggest that the compound may interact effectively with biological membranes, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that long-chain quaternary ammonium compounds can disrupt microbial cell membranes, leading to cell lysis. The Minimum Inhibitory Concentration (MIC) values for related compounds against various bacteria are summarized below:

Bacteria MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli40
Micrococcus luteus20
Methicillin-resistant Staphylococcus aureus (MRSA)22

These findings suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

The compound's potential antiviral properties have also been investigated. In particular, studies on similar amphiphilic compounds have shown efficacy against viruses such as HIV. For instance, anionic amphiphiles demonstrated anti-HIV activity with EC50 values ranging from 73 to 340 µg/mL . This suggests that this compound may also exhibit comparable antiviral effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study of various long-chain quaternary ammonium compounds revealed that those with stearoyl groups exhibited enhanced antimicrobial activity due to their ability to interact with lipid membranes effectively.
  • Spermicidal Activity : Research indicates that related compounds have shown spermicidal activity, with effective concentrations ranging from 226 to 2000 µg/mL. This suggests a potential application in contraceptive formulations .
  • Mechanisms of Action :
    • Membrane Disruption : The primary mechanism appears to involve the disruption of microbial cell membranes, leading to leakage of cellular contents.
    • Viral Envelope Destabilization : For antiviral action, these compounds may destabilize viral envelopes, preventing infection .

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